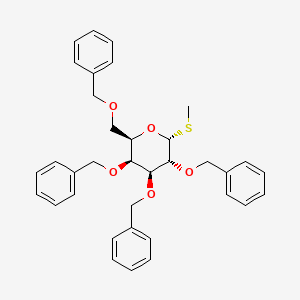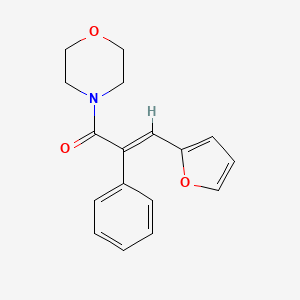
(2E)-3-(furan-2-yl)-1-(morpholin-4-yl)-2-phenylprop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2-Furyl)-2-phenylacryloyl]morpholine is an organic compound that features a morpholine ring attached to a phenylacryloyl group, which is further substituted with a furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-furyl)-2-phenylacryloyl]morpholine typically involves the condensation of furfural with benzene-acetaldehyde to form 2-phenyl-3-(2-furyl)propenal, which is then reacted with morpholine under specific conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-[3-(2-Furyl)-2-phenylacryloyl]morpholine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The olefinic group in the phenylacryloyl moiety can be reduced using catalytic hydrogenation.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Reduced phenylacryloyl derivatives.
Substitution: Substituted morpholine derivatives.
科学研究应用
4-[3-(2-Furyl)-2-phenylacryloyl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of 4-[3-(2-furyl)-2-phenylacryloyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The furan and phenylacryloyl moieties play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-Furoic acid
- 3-Furoic acid
- 5-Methyl-2-furoic acid
- 2-Furylacetic acid
- 2,5-Furandicarboxylic acid
- 3-(2-Furyl)acrylic acid
Uniqueness
4-[3-(2-Furyl)-2-phenylacryloyl]morpholine is unique due to the presence of both a morpholine ring and a phenylacryloyl group, which are not commonly found together in similar compounds. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C17H17NO3 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC 名称 |
(E)-3-(furan-2-yl)-1-morpholin-4-yl-2-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H17NO3/c19-17(18-8-11-20-12-9-18)16(13-15-7-4-10-21-15)14-5-2-1-3-6-14/h1-7,10,13H,8-9,11-12H2/b16-13+ |
InChI 键 |
LMLTWRHKMQNOGI-DTQAZKPQSA-N |
手性 SMILES |
C1COCCN1C(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3 |
规范 SMILES |
C1COCCN1C(=O)C(=CC2=CC=CO2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


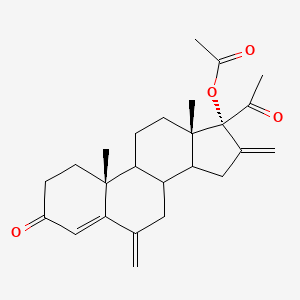
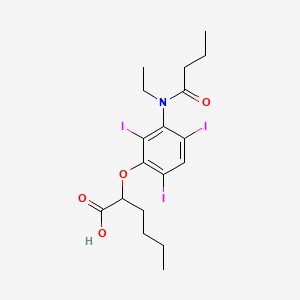
![N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide](/img/structure/B13820349.png)
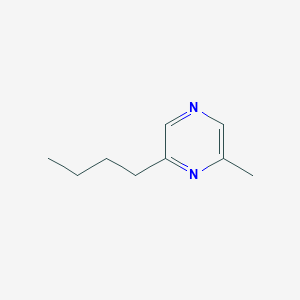
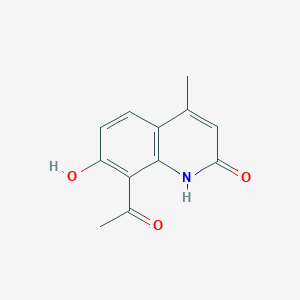
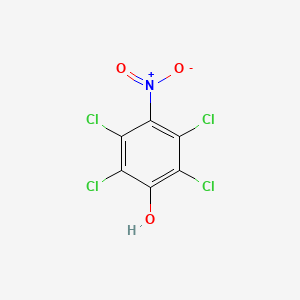
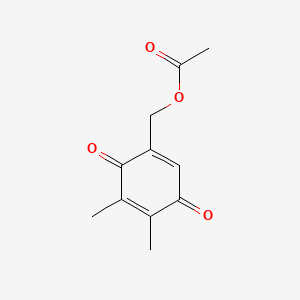

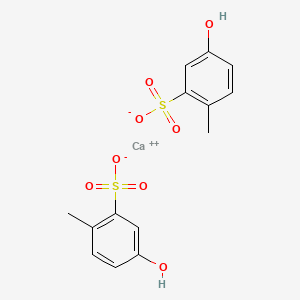
![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)
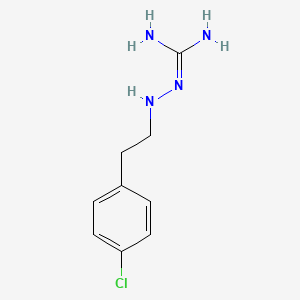
![3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid](/img/structure/B13820411.png)
